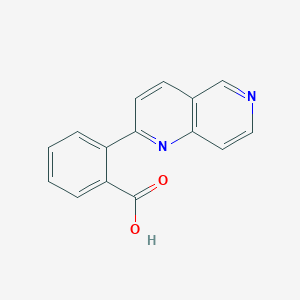

2-(1,6-Naphthyridin-2-yl)benzoic acid

Description

Significance of Naphthyridine and Benzoic Acid Scaffolds in Contemporary Chemical Science

The foundational components of 2-(1,6-naphthyridin-2-yl)benzoic acid, the naphthyridine and benzoic acid scaffolds, are independently recognized for their vast utility and versatile applications in science.

The naphthyridine scaffold, a diazanaphthalene system, consists of two fused pyridine (B92270) rings. There are six possible isomeric forms, with the 1,8-naphthyridine (B1210474) and 1,5-naphthyridine (B1222797) isomers being extensively studied. tandfonline.comresearchgate.netresearchgate.net Naphthyridines are considered "privileged structures" in medicinal chemistry because they can bind to a variety of biological receptors, leading to a wide spectrum of biological activities. researchgate.netmdpi.com Derivatives of naphthyridine have demonstrated potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Furthermore, they have been investigated for their potential in treating neurodegenerative disorders, HIV, and depression. tandfonline.comnih.gov The versatility in their synthesis and reactivity allows for the creation of diverse libraries of compounds for drug discovery. nih.gov

| Naphthyridine Isomers |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine (B1220473) |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

The benzoic acid scaffold is another fundamental building block in organic and medicinal chemistry. researchgate.netresearchgate.netnih.gov As a simple aromatic carboxylic acid, it and its derivatives are found in numerous natural products and are used to synthesize a wide array of biologically active molecules. researchgate.netnih.gov Benzoic acid derivatives are integral to the development of pharmaceuticals, including anticancer, anti-inflammatory, and diuretic agents. researchgate.net Beyond medicine, they have found applications in materials science, for instance, in the design of supramolecular gelators for environmental remediation. researcher.life The reactivity of the carboxylic acid group and the potential for substitution on the benzene (B151609) ring make it a highly adaptable scaffold for chemical modification. researchgate.net

Overview of Academic Research Trajectories for this compound and its Derivatives

While specific academic literature on the parent compound this compound is limited, extensive research has been conducted on its structural analogs and derivatives, particularly those based on the benzo-fused naphthyridine and naphthyridinone cores. These research trajectories primarily focus on developing targeted therapeutic agents, especially in oncology and neuropharmacology.

Anticancer Research: A significant area of investigation involves the development of potent and selective enzyme inhibitors for cancer therapy. Researchers have synthesized and evaluated numerous derivatives of the benzo[h] tandfonline.comresearcher.lifenaphthyridin-2(1H)-one and related scaffolds.

mTOR Inhibition: A focused medicinal chemistry effort led to the discovery of benzo[h] tandfonline.comresearcher.lifenaphthyridin-2(1H)-one derivatives as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation implicated in many cancers. mit.edunih.gov One such derivative, Torin1, was found to inhibit mTORC1 and mTORC2 at nanomolar concentrations. nih.gov A subsequent derivative, Torin2, showed improved properties, including good bioavailability and efficacy in a xenograft model. mit.edu

FGFR4 Inhibition: A novel series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in hepatocellular carcinoma (HCC). nih.gov The representative compound, A34, exhibited excellent anti-proliferative activity against FGFR4-dependent HCC cell lines and demonstrated significant antitumor efficacy in a xenograft model. nih.gov

Cytotoxic Agents: Carboxamide derivatives of benzo[b] tandfonline.comresearcher.lifenaphthyridin-(5H)ones have been synthesized and tested for their growth-inhibitory properties. nih.gov Several compounds showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cell lines, with IC50 values below 10 nM. nih.gov

Interactive Data Table: Naphthyridine Derivatives in Anticancer Research

| Compound Class | Specific Derivative Example | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| Benzo[h] tandfonline.comresearcher.lifenaphthyridin-2(1H)-one | Torin1 | mTOR | Potent inhibitor of mTORC1 and mTORC2. | nih.gov |

| Benzo[h] tandfonline.comresearcher.lifenaphthyridin-2(1H)-one | Torin2 | mTOR | Potent, selective, and orally available mTOR inhibitor. | mit.edu |

| 1,6-Naphthyridin-2(1H)-one | Compound A34 | FGFR4 | Potent and selective inhibitor with antitumor efficacy in an HCC model. | nih.gov |

Enzyme Inhibition for Neurological and Inflammatory Disorders: Research has also explored derivatives of related naphthyridine-benzoic acid structures for other therapeutic applications.

MAO Inhibition: In the search for treatments for neurodegenerative conditions like Alzheimer's disease, novel derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearcher.lifenaphthyridine were synthesized. mdpi.com Several of these compounds proved to be Monoamine Oxidase B (MAO-B) inhibitors with potency in the low micromolar range. The 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC50 of 1.35 μM. mdpi.com

PDE4D Inhibition: A related isomer, 4-(8-benzo tandfonline.comnih.govnih.govoxadiazol-5-yl- tandfonline.comresearchgate.netnaphthyridine-6-yl)-benzoic acid, was synthesized and characterized as a potent and selective inhibitor of phosphodiesterase type 4D (PDE4D), with an IC50 of 1.5 nM. nih.gov This compound showed activity in a model of adjuvant-induced arthritis, indicating potential for treating inflammatory diseases. nih.gov

These research avenues highlight the value of the 1,6-naphthyridine scaffold, often in combination with a benzoic acid or a related phenyl group, as a versatile template for designing potent and selective inhibitors of key biological targets. The synthetic strategies for these molecules often involve building the bicyclic system from a preformed pyridine or pyridone ring. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1,6-naphthyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRIJFKQRHUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375557 | |

| Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392233-76-0 | |

| Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1,6 Naphthyridin 2 Yl Benzoic Acid and Analogous Naphthyridine Benzoic Acid Systems

Strategic Synthesis Approaches to 2-(1,6-Naphthyridin-2-yl)benzoic Acid

The construction of the this compound scaffold can be approached through several strategic disconnections. The most common strategies involve either forming the naphthyridine ring onto a pre-functionalized benzoic acid derivative or coupling a pre-formed naphthyridine core with a benzoic acid synthon.

One primary approach is the Friedländer annulation , a classic and versatile method for quinoline (B57606) and naphthyridine synthesis. organic-chemistry.orgnih.gov This strategy involves the condensation of an aminopyridine derivative, such as 4-aminopyridine-3-carbaldehyde, with a ketone bearing an α-methylene group. In the context of the target molecule, this would involve the reaction with a 2-acetylbenzoic acid derivative. The choice of substituents on both reactants allows for the introduction of various functionalities onto the final molecule.

A second key strategy is the use of palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling . beilstein-journals.orgorganic-chemistry.orgresearchgate.net This approach is particularly useful for creating the C-C bond between the naphthyridine and the benzoic acid ring. A typical disconnection would involve the coupling of a 2-halo-1,6-naphthyridine (e.g., 2-chloro-1,6-naphthyridine) with a (2-carboxyphenyl)boronic acid or its corresponding ester. This method offers high functional group tolerance and allows for the late-stage introduction of the benzoic acid moiety.

Finally, nucleophilic aromatic substitution (SNAr) presents another viable pathway. libretexts.org This strategy involves the displacement of a leaving group, typically a halogen, from the 2-position of the 1,6-naphthyridine (B1220473) ring by a nucleophilic benzoic acid precursor, such as an aminobenzoic acid ester. The reactivity of the naphthyridine ring, which is electron-deficient, facilitates this type of substitution.

Derivatization and Functionalization Strategies for Naphthyridine-Benzoic Acid Frameworks

The derivatization and functionalization of the naphthyridine-benzoic acid framework are crucial for modulating the physicochemical and biological properties of these compounds. This is often achieved through condensation, cyclization, and nucleophilic substitution reactions.

Condensation Reactions in Naphthyridine-Benzoic Acid System Construction

Condensation reactions are fundamental to the construction of the 1,6-naphthyridine core, particularly through the Friedländer synthesis. connectjournals.comnih.gov The initial step of this reaction is an aldol-type condensation between the amino group of the aminopyridine and the carbonyl group of the ketone, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. For the synthesis of this compound, the key condensation would occur between 4-aminopyridine-3-carbaldehyde and 2-acetylbenzoic acid or its ester. The efficiency of this condensation is often influenced by the choice of catalyst, which can be either acidic or basic. organic-chemistry.orgconnectjournals.com

| Reactant 1 | Reactant 2 | Reaction Type | Key Transformation |

| 4-Aminopyridine-3-carbaldehyde | 2-Acetylbenzoic acid | Friedländer Annulation | Formation of the 1,6-naphthyridine ring |

| 4-Aminonicotinonitrile | Diethyl malonate | Condensation/Cyclization | Formation of a 1,6-naphthyridin-2(1H)-one derivative |

This interactive table summarizes key condensation reactions for the synthesis of naphthyridine-benzoic acid systems.

Cyclization Techniques Applied to Related Benzoic Acid-Naphthyridine Architectures

Cyclization is the pivotal step in forming the bicyclic naphthyridine ring system. In the context of the Friedländer annulation, the intramolecular cyclization of the intermediate formed from the initial condensation is what ultimately yields the naphthyridine core. nih.gov The conditions for this cyclization can vary, often requiring elevated temperatures and the presence of a catalyst to facilitate the ring closure and subsequent aromatization. rsc.org

Alternative cyclization strategies can also be employed. For instance, intramolecular Friedel-Crafts-type reactions of suitably substituted aminonicotinonitriles have been used to construct fused polycyclic 1,6-naphthyridine systems. nih.gov This approach highlights the versatility of cyclization techniques in building complex heterocyclic frameworks.

Nucleophilic Substitution Reactions for Precursor Modification in Naphthyridine Synthesis

Nucleophilic substitution reactions are instrumental in modifying precursors for naphthyridine synthesis and for the direct functionalization of the naphthyridine ring. A common strategy involves the use of a 2-halo-1,6-naphthyridine as an electrophilic partner. libretexts.org The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the rings.

This allows for the introduction of the benzoic acid moiety through reaction with a nucleophile such as the anion of methyl 2-aminobenzoate. The subsequent hydrolysis of the ester group would then yield the desired this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, also provides a powerful tool for forming the C-N bond between a halo-naphthyridine and an aminobenzoic acid derivative. nih.gov

| Electrophile | Nucleophile | Reaction Type | Product Type |

| 2-Chloro-1,6-naphthyridine | Methyl 2-aminobenzoate | SNAr | 2-(Arylamino)-1,6-naphthyridine derivative |

| 2-Chloro-1,6-naphthyridine | (2-Methoxycarbonylphenyl)zinc chloride | Negishi Coupling | 2-(Aryl)-1,6-naphthyridine derivative |

This interactive table showcases examples of nucleophilic substitution and cross-coupling reactions for precursor modification.

Catalytic Enantioselective and Diastereoselective Synthesis Considerations

The synthesis of this compound can lead to the formation of atropisomers due to hindered rotation around the C-C single bond connecting the naphthyridine and benzoic acid rings. nih.govresearchgate.net This introduces the possibility of chirality, making enantioselective synthesis a critical consideration.

The asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for the enantioselective synthesis of axially chiral biaryls. beilstein-journals.orgresearchgate.netnih.govacs.orgnih.gov This is achieved through the use of chiral phosphine (B1218219) ligands that can induce asymmetry during the C-C bond formation. The choice of ligand is crucial and often depends on the specific substrates being coupled. For the synthesis of the target molecule, a chiral ligand would be employed in the palladium-catalyzed coupling of 2-halo-1,6-naphthyridine with a (2-carboxyphenyl)boronic acid derivative.

Diastereoselective synthesis can be relevant when introducing additional stereocenters into the naphthyridine-benzoic acid framework. For instance, multicomponent reactions have been utilized for the diastereoselective synthesis of pyrano- and furano-fused 1,6-naphthyridine derivatives. ekb.eg The diastereoselectivity in such reactions can often be controlled by the choice of catalyst and reaction conditions.

Optimization of Reaction Parameters: Solvents, Temperature, and Catalysis

The optimization of reaction parameters is essential for achieving high yields, purity, and, where applicable, stereoselectivity in the synthesis of this compound and its analogs.

Solvents: The choice of solvent can significantly impact the outcome of both Friedländer and Suzuki-Miyaura reactions. In Friedländer annulations, solvents can influence the solubility of reactants and intermediates, as well as the rate of reaction. For instance, a mild and straightforward synthesis of fused polycyclic 1,6-naphthyridin-4-amines via a Friedel-Crafts-type cyclization showed a remarkable solvent effect, with dichloromethane (B109758) providing a comparable yield to the neat reaction. rsc.org In palladium-catalyzed Suzuki-Miyaura couplings, the solvent polarity can affect the stability and activity of the catalytic species. researchgate.net

Temperature: Temperature is a critical parameter that often needs careful optimization. In the Friedländer reaction, higher temperatures are typically required to drive the cyclization and dehydration steps to completion. connectjournals.com However, excessively high temperatures can lead to side reactions and decomposition. For Suzuki-Miyaura couplings, the optimal temperature depends on the reactivity of the substrates and the catalyst system used. Mild conditions, sometimes even at room temperature, can be achieved with highly active catalysts. organic-chemistry.org

Catalysis: The choice of catalyst is paramount for the success of these synthetic transformations. In the Friedländer synthesis, both acid and base catalysts can be employed to promote the condensation and cyclization steps. organic-chemistry.orgconnectjournals.com For Suzuki-Miyaura reactions, the selection of the palladium source and, more importantly, the phosphine ligand is crucial for achieving high catalytic activity, especially with sterically hindered substrates. organic-chemistry.orgrsc.org The development of highly active and robust catalyst systems has been a major focus of research in this area.

| Reaction Type | Parameter | Effect on Reaction |

| Friedländer Annulation | Catalyst (Acid/Base) | Promotes condensation and cyclization |

| Temperature | Affects reaction rate and potential side reactions | |

| Solvent | Influences solubility and reaction kinetics | |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Determines catalytic activity and turnover number |

| Ligand | Influences catalyst stability, activity, and selectivity | |

| Base | Facilitates the transmetalation step | |

| Solvent | Affects catalyst performance and solubility | |

| Temperature | Impacts reaction rate and catalyst stability |

This interactive table summarizes the effects of key reaction parameters on the synthesis of naphthyridine-benzoic acid systems.

Modern Purification and Isolation Techniques for Synthesized Naphthyridine-Benzoic Acid Compounds

The purification and isolation of this compound and its analogs are critical steps following their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The inherent characteristics of these molecules, such as the presence of both a basic naphthyridine ring and an acidic carboxylic acid group, necessitate a multi-faceted approach to achieve high purity. Modern purification strategies typically involve a combination of extraction, chromatography, and crystallization techniques, tailored to the specific properties of the target compound.

Following synthesis, the initial workup often involves quenching the reaction mixture, followed by liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or nonpolar impurities. The choice of solvent is crucial and is based on the solubility of the target compound. google.com For compounds with both acidic and basic moieties, pH adjustment can be a powerful tool during extraction to selectively move the target compound between aqueous and organic layers. masterorganicchemistry.com

Chromatographic methods are widely employed for the purification of aromatic carboxylic acids and nitrogen-containing heterocyclic compounds. nih.gov Column chromatography, utilizing polar adsorbents like silica (B1680970) gel or alumina, is a standard technique for separating compounds based on polarity. mdpi.com The selection of an appropriate mobile phase (eluent) system is determined empirically, often through preliminary analysis using Thin-Layer Chromatography (TLC). mdpi.com For the acidic naphthyridine-benzoic acid compounds, solvent systems often include a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol), sometimes with the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to improve resolution and prevent peak tailing.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), offers higher resolution and is a valuable tool for both analytical assessment of purity and preparative-scale purification. nih.gov In RP-HPLC, an ion-suppressing mobile phase, typically an aqueous buffer with an organic modifier, is often used for carboxylic acids to ensure good peak shape and retention. nih.gov

Table 1: Overview of Chromatographic Techniques for Naphthyridine-Benzoic Acid Systems

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Primary purification of crude product. mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane (1:5) | Reaction monitoring and solvent system development. mdpi.com |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Water/Acetonitrile with buffer (e.g., formic acid) | High-resolution purity analysis and preparative purification. nih.gov |

| Ion-Exchange Chromatography | Anion/Cation Exchange Resin | Aqueous buffers with varying pH and ionic strength | Separation based on the ionic character of the acidic and basic groups. nih.gov |

Crystallization is a fundamental and highly effective technique for obtaining high-purity solid compounds. miracosta.edu The success of this method depends heavily on the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures. ijddr.in For analogous benzoic acid derivatives, recrystallization from hot water or other polar solvents is a well-established method. google.com However, for more complex structures like naphthyridine-benzoic acids, a systematic screening of various solvents is often necessary to find the ideal conditions. mdpi.com The slow cooling of a saturated solution typically yields well-defined crystals, which can be collected by vacuum filtration. miracosta.edu In some cases, spontaneous crystallization or precipitation from the reaction mixture upon cooling or solvent manipulation can yield a product of sufficient purity. mdpi.comuni-rostock.de

Table 2: Exemplary Crystallization and Precipitation Findings for Analogous Compounds

| Compound Type | Method | Solvent/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Benzo[b] masterorganicchemistry.comnih.govnaphthyridine derivative | Spontaneous Precipitation | Reaction mass in trifluoroethanol | Crystalline solid product isolated by simple filtration. | mdpi.com |

| Benzoic Acid | Recrystallization | Hot Water | Yields essentially pure benzoic acid crystals upon cooling. | miracosta.edugoogle.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Precipitation/Washing | Dilution of reaction mixture with water, followed by extraction with ethyl acetate and addition of heptane. | Isolation of the title product as a white solid. | googleapis.com |

Ultimately, the purification of this compound and related compounds often requires an integrated approach. A typical sequence might involve an initial extractive workup, followed by column chromatography to remove the bulk of impurities, and concluding with a final recrystallization step to achieve a high-purity, crystalline solid suitable for further use. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. mdpi.comarabjchem.org

Sophisticated Spectroscopic Characterization of 2 1,6 Naphthyridin 2 Yl Benzoic Acid and Its Structural Analogs

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Experimental FT-IR and Raman spectra for 2-(1,6-naphthyridin-2-yl)benzoic acid are not available in the surveyed literature. However, an analysis based on its structural components—a benzoic acid group and a 1,6-naphthyridine (B1220473) ring system—allows for the prediction of its key vibrational modes.

For the benzoic acid portion, the most characteristic FT-IR absorption would be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band in the region of 1700–1680 cm⁻¹, consistent with an aryl carboxylic acid. Additionally, C-O stretching and O-H out-of-plane bending vibrations would be anticipated around 1320–1210 cm⁻¹ and 960–900 cm⁻¹, respectively.

The 1,6-naphthyridine moiety would contribute characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations within the 1650–1400 cm⁻¹ fingerprint region. In Raman spectroscopy, the symmetric vibrations of the aromatic rings are expected to produce strong signals, providing complementary information to the FT-IR spectrum.

Table 3.1. Predicted Key Vibrational Modes for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1700 | Strong |

| Aromatic Rings | C=C / C=N Stretches | 1400-1650 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Advanced Multidimensional NMR Techniques for Structural Elucidation

Specific ¹H and ¹³C NMR spectral data for this compound have not been reported. A theoretical analysis suggests the ¹H NMR spectrum would show a characteristic downfield singlet for the carboxylic acid proton, likely above 12 ppm, which may be broadened due to hydrogen exchange. The aromatic region would be complex, displaying signals for the nine distinct aromatic protons on the naphthyridine and benzoic acid rings.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the 165–175 ppm range. The spectrum would also feature numerous signals in the aromatic region (approximately 120–160 ppm) corresponding to the carbon atoms of the fused heterocyclic and benzene (B151609) rings. Advanced NMR techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals in this complex molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

An experimental UV-Vis absorption spectrum for this compound is not documented. Benzoic acid itself typically exhibits two primary absorption bands around 230 nm and 274 nm. The attachment of the larger, conjugated 1,6-naphthyridine system is expected to cause a bathochromic (red) shift in these absorption maxima and potentially introduce new absorption bands due to the extended π-electron system. The resulting spectrum would be indicative of the electronic transitions within the entire conjugated structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

While no experimental HRMS data has been published, the precise molecular formula of this compound is C₁₅H₁₀N₂O₂. High-resolution mass spectrometry would be the definitive technique to confirm this formula by providing an exact mass measurement of its molecular ion. The theoretical exact mass can be calculated and would be compared against the experimental value to confirm the elemental composition with high confidence.

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structural Determination

There are no published single-crystal or powder X-ray diffraction studies for this compound. Such an analysis would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is plausible that the molecule would form hydrogen-bonded dimers through its carboxylic acid groups, similar to benzoic acid itself, and engage in π-π stacking interactions via its aromatic ring systems.

Computational and Theoretical Investigations into the Molecular Properties of 2 1,6 Naphthyridin 2 Yl Benzoic Acid

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation (or approximations of it) for the molecule, yielding its energy and electronic wavefunction. By minimizing the energy with respect to all atomic positions, the equilibrium structure can be determined.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density. A popular functional used for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost for geometry optimization and electronic property calculations. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for 2-(1,6-Naphthyridin-2-yl)benzoic acid (Calculated via DFT/B3LYP). This table is illustrative and presents the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (carbonyl) | 1.22 |

| C-O (hydroxyl) | 1.35 | |

| O-H (hydroxyl) | 0.97 | |

| C-N (naphthyridine) | 1.34 | |

| C-C (inter-ring) | 1.48 | |

| **Bond Angles (°) ** | O=C-O | 123.5 |

| C-C-N (inter-ring) | 118.0 | |

| Dihedral Angle (°) | Naphthyridine-Benzoic Acid | 35.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov From the HOMO and LUMO energies, several electronic descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness, which collectively characterize the molecule's reactivity. nih.gov For this compound, the HOMO would likely be distributed across the electron-rich naphthyridine ring system, while the LUMO might be localized more towards the electron-withdrawing carboxylic acid group.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Electronic Descriptors. This table illustrates the typical electronic parameters derived from FMO analysis.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.10 |

| Ionization Potential | I ≈ -EHOMO | 6.25 |

| Electron Affinity | A ≈ -ELUMO | 2.15 |

| Electronegativity | χ = (I+A)/2 | 4.20 |

| Chemical Hardness | η = (I-A)/2 | 2.05 |

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is typically color-coded:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the naphthyridine ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them useful in materials for telecommunications and optical computing. sciencepublishinggroup.com Computational methods, particularly DFT, can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). rsc.orgscielo.org.mx

A large hyperpolarizability value indicates a strong NLO response. scielo.org.mx For this compound, the combination of the electron-donating character of the naphthyridine system and the electron-withdrawing nature of the benzoic acid moiety could create the necessary charge asymmetry for NLO activity. Theoretical calculations would quantify this potential.

Table 3: Hypothetical Non-Linear Optical (NLO) Properties. This table provides an example of NLO parameters obtained from computational analysis.

| Parameter | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | 3.5 D |

| Mean Polarizability | <α> | 250 |

| Total First Hyperpolarizability | βtot | 1200 |

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

While quantum chemical calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and the assessment of structural stability in various environments (e.g., in a solvent or interacting with a biological target). nih.gov

An MD simulation of this compound could be used to analyze its conformational flexibility, particularly the rotation around the bond connecting the two ring systems. Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions over time would be calculated to evaluate the stability of the molecule's conformation. nih.gov Such simulations are essential for understanding how the molecule might adapt its shape upon binding to a receptor or when solvated. mdpi.com

Coordination Chemistry and Ligand Capabilities of 2 1,6 Naphthyridin 2 Yl Benzoic Acid

Principles of Ligand Design Incorporating the 2-(1,6-Naphthyridin-2-yl)benzoic Acid Moiety

The incorporation of a benzoic acid group at the 2-position introduces a carboxylate function, a classic and robust coordinating group in the synthesis of advanced materials like coordination polymers and metal-organic frameworks (MOFs). nih.govdoabooks.orgacs.org This N,O-donor ligand design offers several advantages:

Chelation and Stability: The proximate arrangement of the naphthyridine nitrogen and the carboxylate oxygen allows the ligand to form stable five- or six-membered chelate rings with a metal ion. Metal complexes containing such polydentate ligands are significantly more stable than those with comparable monodentate ligands, an observation known as the chelate effect. libretexts.org

Versatility: The ligand possesses multiple donor atoms (two nitrogens and two oxygens), enabling a variety of coordination modes. It can act as a bidentate, tridentate, or bridging ligand, leading to diverse molecular and supramolecular architectures.

Structural Control: The rigid, planar nature of the naphthyridine core provides a predictable structural scaffold, which is crucial for the rational design of complex molecular systems and extended frameworks. rsc.org

Synthesis and Characterization of Metal Complexes Involving the Benzoic Acid-Naphthyridine Ligand

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The choice of metal precursor (e.g., chlorides, nitrates, acetates, or perchlorates) and reaction conditions (e.g., temperature, pH, solvent system) can influence the stoichiometry and structure of the final product.

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the carboxylate group to a metal center is typically confirmed by a shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free ligand.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in solution and confirm its coordination to the metal. nih.gov

UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex, providing insight into the coordination geometry around the metal ion.

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and stoichiometry of the synthesized complexes. acs.org

Elucidation of Coordination Modes and Ligand Binding Sites

Ligands combining pyridine (B92270) or naphthyridine rings with carboxylate groups exhibit remarkable versatility in their coordination behavior. acs.orgresearchgate.net Based on these analogues, this compound is expected to adopt several coordination modes, depending on the metal ion, the presence of ancillary ligands, and the reaction conditions.

Potential Coordination Modes:

Bidentate N,O-Chelation: The ligand can coordinate to a single metal center through one of the naphthyridine nitrogen atoms and one oxygen atom from the deprotonated carboxylate group, forming a stable chelate ring.

Tridentate N,N,O-Chelation: In what could be a highly stable conformation, the ligand could bind to a metal center using both nitrogen atoms of the naphthyridine ring and one oxygen from the carboxylate group.

Bridging Coordination: The ligand is well-suited to bridge multiple metal centers. This can occur in several ways:

The naphthyridine unit binds to one metal while the carboxylate group coordinates to an adjacent metal.

The carboxylate group itself acts as a bridge between two metal centers, a common motif in coordination polymers. acs.org

The following table summarizes coordination modes observed in complexes with analogous pyridine-dicarboxylate linkers, which provide a model for the potential behavior of the title ligand.

| Ligand Type | Coordination Mode | Description | Reference Example |

|---|---|---|---|

| Pyridine-dicarboxylate | μ₃-linker | Connects three metal centers using the pyridine nitrogen and both carboxylate groups in different ways (monodentate and bidentate). | [Co(pdba)(bipy)]·2H₂O acs.org |

| Pyridine-dicarboxylate | μ₄-linker | Connects four metal centers, often with bridging bidentate carboxylate groups. | [Mn(pdba)(H₂O)]n acs.org |

| Pyridine-2,3-dicarboxylate | Chelating & Bridging | One carboxylate chelates with the pyridine nitrogen, while the second carboxylate bridges to another metal. | Bi(III) and Hg(II) polymers researchgate.net |

Determination of Stoichiometry and Geometrical Structures of Formed Metal Complexes

The stoichiometry (the metal-to-ligand ratio) and the resulting coordination geometry of the complexes are intrinsically linked. ijnc.ir For a tridentate N,N,O-ligand like this compound, coordination to a metal ion can result in various structures. For instance, a 1:2 metal-to-ligand ratio with a metal like Co(III) or Fe(II) would likely lead to a six-coordinate, distorted octahedral geometry. nih.gov In such a complex, the two tridentate ligands would occupy all six coordination sites around the metal center.

For five-coordinate complexes, geometries such as square pyramidal or trigonal bipyramidal are common. acs.org The specific geometry is influenced by factors like the electronic configuration of the metal ion (e.g., the Jahn-Teller distortion in Cu(II) complexes) and the steric constraints imposed by the ligand. acs.orgmdpi.com

The table below presents data for complexes formed with related multidentate N-heterocyclic ligands, illustrating typical stoichiometries and geometries.

| Complex Formula | Metal Ion | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Co(Bn-CDPy3)Cl]Cl₂ | Co(III) | 1:1 | Distorted Octahedral | nih.gov |

| [Fe(Bn-CDPy3)Cl]X | Fe(II) | 1:1 | Distorted Octahedral | nih.gov |

| [Ni(H₂L1)(NCS)₂] | Ni(II) | 1:1 | cis-α Octahedral | acs.org |

| [Cu₂(tBuN6)(MeCN)₂][BF₄]₂ | Cu(I) | 2:1 | Pentacoordinate | chemrxiv.org |

Electrochemical Properties of Metal-Ligand Systems and Redox Behavior

The electrochemical behavior of metal complexes is determined by the interplay between the metal center and the ligand framework. Complexes featuring redox-active metals (like Fe, Ru, Co, Cu) and conjugated heterocyclic ligands such as naphthyridine are often electrochemically active. mdpi.com Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these systems.

For complexes of this compound, several redox processes could be anticipated:

Metal-Centered Redox Couples: The metal ion itself can undergo oxidation or reduction (e.g., Cu(I)/Cu(II), Fe(II)/Fe(III)). The potential at which these processes occur is modulated by the donor atoms of the ligand. The N,O-coordination environment can stabilize specific oxidation states, thereby tuning the redox potential. acs.org

Ligand-Centered Redox Processes: The extended π-system of the naphthyridine ring can accept or donate electrons, leading to ligand-based redox events. mdpi.com

The acceptor properties of the chelating ligand influence the oxidation potentials of the entire complex. An increase in the acceptor character of the ligand generally leads to an increase in the oxidation potentials of both the ligand and the metal center. mdpi.com These properties are fundamental to applications in catalysis, where the ability of the complex to cycle between different oxidation states is key to its function.

Exploratory Research into Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes based on naphthyridine and related polypyridyl ligands are widely explored as catalysts for a range of organic transformations. researchgate.net The rigid framework of the naphthyridine ligand provides stability, while open or labile coordination sites on the metal center allow for substrate binding and activation.

Complexes derived from this compound could find applications in:

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with naphthyridine-based ligands have shown activity in the transfer hydrogenation of aldehydes and the hydrogenation of alkenes. acs.orgntu.edu.tw In some systems, a cooperative mechanism involving both the metal center and a nitrogen lone pair on the ligand has been proposed for H₂ activation. acs.org

Oxidation Catalysis: The ability to stabilize various metal oxidation states makes these complexes candidates for oxidation reactions.

Cross-Coupling Reactions: Copper and nickel complexes with N-heterocyclic ligands are effective catalysts for various cross-coupling reactions. researchgate.net

Furthermore, the ligand's structure is amenable to the development of heterogeneous catalysts. The complex could be immobilized on a solid support, or the ligand itself could be used to construct an insoluble but catalytically active coordination polymer, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. acs.org

Integration into Advanced Materials Science: Coordination Polymers and Frameworks

The structural characteristics of this compound—a rigid planar unit combined with a versatile carboxylate linker—make it an ideal building block (or "linker") for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). doabooks.orgresearchgate.netnih.gov These materials consist of metal ions or clusters connected by organic ligands into one-, two-, or three-dimensional networks. mdpi.com

The design principles of "reticular chemistry" allow for the systematic synthesis of frameworks with tailored properties. researchgate.net By carefully selecting the metal ion (which acts as a node) and the organic ligand (which acts as a strut), materials with specific topologies and functionalities can be assembled. The incorporation of the naphthyridine-benzoic acid ligand could lead to frameworks with interesting properties:

Luminescence: Many coordination polymers built from aromatic, conjugated ligands exhibit fluorescence or phosphorescence. These luminescent properties can be used for chemical sensing applications. mdpi.comresearchgate.net

Porosity: If the network is constructed to prevent interpenetration, the resulting framework can have permanent porosity, allowing for applications in gas storage and separation. nih.gov

Catalysis: Creating a MOF with accessible, catalytically active metal centers within the pores can lead to highly effective and recyclable heterogeneous catalysts. doabooks.org

The combination of a functional N-heterocyclic group and a carboxylate linker within a single molecule provides a powerful tool for designing advanced materials where structural, electronic, and functional properties can be precisely controlled.

Structure Activity Relationship Sar Investigations and Rational Molecular Design for Derivatives of 2 1,6 Naphthyridin 2 Yl Benzoic Acid

Methodologies for Comprehensive SAR Elucidation in Naphthyridine-Benzoic Acid Systems

A thorough elucidation of the structure-activity relationship (SAR) in complex heterocyclic systems like naphthyridine-benzoic acids involves a multi-faceted approach combining synthetic chemistry, biological evaluation, and computational modeling. A primary methodology is the systematic synthesis of analog series, where specific parts of the lead molecule, 2-(1,6-naphthyridin-2-yl)benzoic acid, are methodically altered. This could involve modifying substituents on either the naphthyridine or the benzoic acid ring, altering the linkage between them, or changing the core scaffold itself. nih.gov

Molecular modeling-assisted compound design is a key strategy employed in the optimization of related 1,6-naphthyridinone series. nih.gov This approach uses computational tools to predict how structural changes might affect the compound's interaction with its biological target, thereby guiding synthetic efforts toward more promising derivatives. nih.gov Both in silico and experimental techniques are crucial for building a comprehensive SAR profile. iomcworld.comresearchgate.net For instance, the design of disubstituted benzoic acids has previously involved molecular modeling to ensure the strategic placement of functional groups that can interact favorably with polar amino acid residues within a target binding site. iomcworld.com

Advanced techniques such as the double mutant cycle method can be applied to precisely quantify the energetic contributions of specific aromatic stacking interactions, which are likely important for the naphthyridine moiety. rsc.org By comparing the binding affinities of a series of systematically modified ligands and target proteins, this method isolates the energetic contribution of a single, non-covalent interaction. rsc.org

Impact of Substituent Effects on Molecular Interactions and Chemical Reactivity

The chemical reactivity and molecular interactions of this compound derivatives are heavily influenced by the nature and position of substituents on both aromatic ring systems. These effects can be broadly categorized into electronic and steric influences.

On the benzoic acid ring, the electronic properties of substituents are critical. Strong electron-donating groups attached to the benzene (B151609) ring have been shown to be an important feature for potent biological activity in certain series of benzoic acid derivatives. iomcworld.com Conversely, electron-withdrawing groups can increase the acidity of the carboxylic acid group, which may influence its ability to act as a hydrogen bond donor or acceptor. iomcworld.comresearchgate.net The π-electronic system of the aromatic ring itself can act as a hydrogen bond acceptor, a property that is modulated by its substituents. iomcworld.com

On the naphthyridine ring, substituents can significantly alter stacking interactions with aromatic residues in a protein binding pocket. rsc.org Electrostatic interactions between the substituents of one ring and the π-face of an interacting aromatic partner can make a substantial contribution to binding energy. rsc.org This sensitivity means that the nature, location, and orientation of substituents are critical factors. rsc.org In related dibenzo[c,h] nih.govrsc.orgnaphthyridin-6-one systems, for example, variation of N-alkyl substituents on a side chain was found to modulate the compound's interaction with efflux transporters, a key mechanism in multidrug resistance. nih.gov The introduction of substituents can also influence the electronic structure of the parent compound through inductive effects. mdpi.com

The interplay of these substituent effects is summarized in the table below.

| Ring System | Substituent Type | Predicted Impact on Molecular Properties | Potential Consequence for Biological Activity |

|---|---|---|---|

| Benzoic Acid | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Decreases acidity of carboxylic acid; increases electron density of the ring. | May enhance certain binding interactions or alter bioavailability. iomcworld.com |

| Benzoic Acid | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increases acidity of carboxylic acid; decreases electron density of the ring. | Could strengthen hydrogen bonds where the COOH is a donor; may alter reactivity. researchgate.net |

| 1,6-Naphthyridine (B1220473) | Bulky/Steric Groups (e.g., -C(CH₃)₃) | Restricts conformational freedom; may cause steric hindrance in a binding pocket. | Can improve selectivity by preventing binding to off-targets, or decrease potency by preventing optimal binding to the desired target. |

| 1,6-Naphthyridine | Polar/Hydrogen Bonding Groups (e.g., -OH, -NH₂) | Introduces potential for new hydrogen bonding interactions. | Can significantly increase binding affinity and specificity if correctly positioned to interact with polar residues in the target. iomcworld.com |

Conformational Analysis and its Role in Molecular Recognition Processes

Conformational analysis, often performed using computational molecular mechanics, helps to identify low-energy, stable conformations that the molecule is likely to adopt. The planarity between the two aromatic systems, or a specific dihedral angle between them, can be a crucial determinant of biological activity. icm.edu.pl In some benzoic acid derivatives, the carboxyl group has been observed to be inclined towards one side of the phenyl ring, a subtle conformational preference that can influence intermolecular interactions. icm.edu.pl

Intramolecular hydrogen bonds can also play a significant role by locking the molecule into a more rigid and defined conformation. mdpi.com For example, a hydroxyl group at the 3-position of the benzoic acid ring could potentially form a hydrogen bond with one of the nitrogen atoms of the naphthyridine ring, thereby restricting rotational freedom and pre-organizing the molecule for binding. This conformational restriction can reduce the entropic penalty of binding, leading to higher affinity. Molecular docking studies are essential for exploring how different conformations of a ligand interact with the key amino acid residues of its target. ijpsonline.com

Strategies for Modulating Molecular Efficacy through Targeted Structural Modifications

The insights gained from SAR and conformational analysis provide a roadmap for modulating molecular efficacy through targeted structural modifications. The goal is to enhance desired properties, such as potency and selectivity, while minimizing undesirable ones.

One primary strategy is the optimization of a lead structure. This was demonstrated in a study on 1,6-naphthyridinone derivatives, where a lead compound with dual activity was systematically modified to improve potency against the desired target (AXL kinase) and increase selectivity over a related kinase (MET). nih.gov This process involves making small, deliberate changes to the molecule and assessing the impact on its activity profile. nih.gov

Another approach involves altering the length and position of functional groups to enhance target preference. nih.gov For example, modifying an alkyl side chain can change the hydrophobic interactions with a target protein or affect how the molecule is metabolized. nih.gov In the case of dibenzo[c,h] nih.govrsc.orgnaphthyridin-6-ones, modifying N-alkyl substituents was a successful strategy to circumvent recognition by efflux pumps that confer multidrug resistance. nih.gov

Computational Tools and Modeling in SAR Investigations: QSAR and Molecular Mechanics

Computational chemistry provides indispensable tools for modern drug discovery and SAR investigations, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular mechanics.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iomcworld.comresearchgate.net These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-one analogues. ijpsonline.comijpsonline.com These models calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around aligned molecules to derive a relationship with their biological activity. ijpsonline.com

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. ijpsonline.com For example, a map might show that a bulky, sterically favored group is desired in one region, while an electropositive group is favored in another. This provides a clear visual guide for designing next-generation compounds. ijpsonline.com

Molecular docking, a form of molecular mechanics, is another critical tool. It predicts the preferred orientation and conformation of a ligand when bound to a receptor, helping to elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. ijpsonline.comnih.govnih.gov Combining the insights from QSAR contour maps with the specific interactions revealed by molecular docking provides a powerful, synergistic approach to rational drug design. ijpsonline.comijpsonline.com

The table below presents hypothetical data, modeled after typical QSAR studies on related heterocyclic systems, to illustrate the relationship between structural features and predicted activity. ijpsonline.com

| Compound ID | Substituent (R) on Benzoic Acid Ring | Substituent (X) on Naphthyridine Ring | Experimental pIC₅₀ | Predicted pIC₅₀ (QSAR Model) |

|---|---|---|---|---|

| 1 (Parent) | -H | -H | 6.5 | 6.4 |

| 2 | 4-OCH₃ | -H | 7.1 | 7.0 |

| 3 | 4-Cl | -H | 6.8 | 6.9 |

| 4 | -H | 7-Br | 6.2 | 6.1 |

| 5 | 4-OCH₃ | 5-CH₃ | 7.8 | 7.9 |

Chemical Degradation Pathways and Stability Investigations of 2 1,6 Naphthyridin 2 Yl Benzoic Acid Chemical Perspective

Hydrolytic Stability under Varying pH Conditions

While specific studies on the hydrolytic stability of 2-(1,6-naphthyridin-2-yl)benzoic acid are not extensively documented, the stability of the core structures can be considered. The 1,6-naphthyridine (B1220473) ring is a heterocyclic aromatic system and is generally stable under hydrolytic conditions. However, extreme pH values and elevated temperatures could potentially lead to ring-opening reactions, although this would likely require harsh conditions.

Table 1: Predicted Hydrolytic Stability Profile

| pH Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Moderately Stable | Protonation of nitrogen atoms may increase susceptibility to nucleophilic attack, but significant degradation is unlikely under mild conditions. |

| Neutral (pH 6-8) | Highly Stable | The molecule is expected to be at its most stable in this range. |

| Basic (pH 9-12) | Moderately Stable | Deprotonation of the carboxylic acid will occur. The aromatic rings are generally resistant to base-catalyzed hydrolysis. |

Oxidative Degradation Mechanisms and Metabolite Identification

The this compound molecule contains sites that could be susceptible to oxidation. The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. The benzoic acid portion of the molecule could also undergo oxidative degradation, potentially leading to decarboxylation under the influence of strong oxidizing agents or radical species. nih.gov

Common oxidative stress conditions involve reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can attack the aromatic rings, leading to hydroxylation products. The identification of such metabolites would typically be carried out using mass spectrometry techniques coupled with chromatography.

Table 2: Potential Oxidative Degradation Products

| Degradation Product | Potential Formation Mechanism |

| N-oxides | Oxidation of the nitrogen atoms in the 1,6-naphthyridine ring. |

| Hydroxylated derivatives | Radical attack on the aromatic rings. |

| Decarboxylation products | Loss of CO2 from the benzoic acid moiety, potentially radical-mediated. nih.gov |

Photochemical Stability and Characterization of Photodegradation Products

Aromatic and heterocyclic compounds are often susceptible to photodegradation. When exposed to light, particularly UV radiation, molecules like this compound can absorb energy, leading to excited electronic states. These excited states can then undergo various chemical reactions, including oxidation, reduction, or rearrangement, resulting in the formation of photodegradation products.

The specific photodegradation pathway would depend on the wavelength of light and the presence of photosensitizers or oxygen. Characterization of photodegradants typically involves techniques such as HPLC with photodiode array (PDA) detection and mass spectrometry to identify the structures of the new compounds formed.

Table 3: Factors Influencing Photochemical Stability

| Factor | Influence on Stability |

| Wavelength of Light | Shorter wavelengths (UV) are generally more damaging. |

| Presence of Oxygen | Can lead to photo-oxidative degradation pathways. |

| Solvent/Matrix | The surrounding medium can influence the rate and type of photodegradation. |

Analytical Methodologies for Monitoring Chemical Stability and Degradation Kinetics

A crucial aspect of stability investigations is the use of appropriate analytical methods to monitor the parent compound and quantify its degradation products. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice. conicet.gov.ar

A stability-indicating HPLC method would be developed and validated. This method must be capable of separating the parent drug from all potential degradation products and impurities. The use of a photodiode array (PDA) detector would allow for the monitoring of multiple wavelengths and help in the initial identification of degradation products by comparing their UV spectra to that of the parent compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) would be essential for the definitive identification of metabolites and degradation products by providing molecular weight and fragmentation data. chromatographyonline.com

The kinetics of degradation can be determined by monitoring the decrease in the concentration of the parent compound over time under various stress conditions (e.g., different pH, temperatures, and light intensities). This data allows for the determination of the degradation rate constants and, subsequently, the shelf-life of the compound under defined storage conditions.

Table 4: Recommended Analytical Methodologies

| Analytical Technique | Application in Stability Studies |

| HPLC with PDA Detection | Separation and quantification of the parent compound and degradation products. Peak purity analysis. conicet.gov.ar |

| LC-MS | Identification and structural elucidation of degradation products and metabolites. chromatographyonline.com |

| Forced Degradation Studies | To generate degradation products and validate the stability-indicating nature of the analytical method. |

Q & A

Q. What advanced techniques characterize its degradation pathways under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.